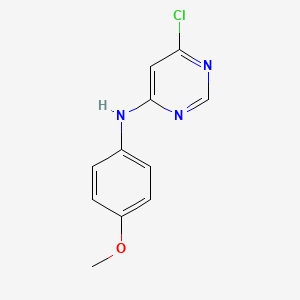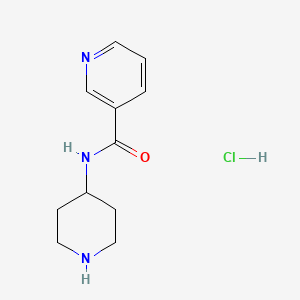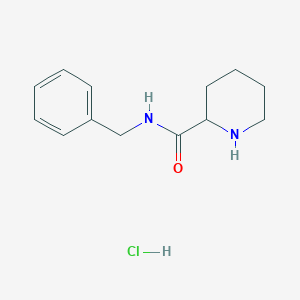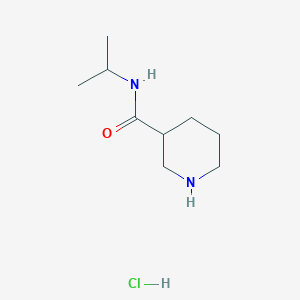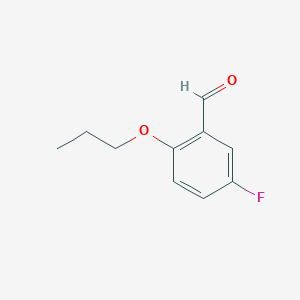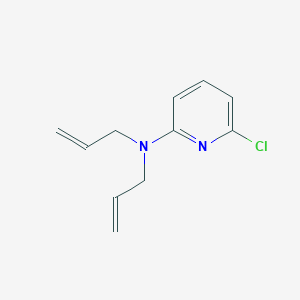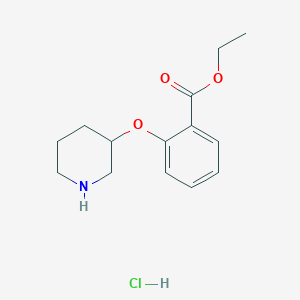![molecular formula C7H5FN2 B1395239 7-Fluoro-1H-pirrolo[3,2-C]piridina CAS No. 1190315-04-8](/img/structure/B1395239.png)
7-Fluoro-1H-pirrolo[3,2-C]piridina
Descripción general
Descripción
7-Fluoro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound with the molecular formula C7H5FN2. It is a fluorinated derivative of pyrrolopyridine, characterized by a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Aplicaciones Científicas De Investigación
7-Fluoro-1H-pyrrolo[3,2-C]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biological studies to investigate the interactions of fluorinated heterocycles with biological targets.
Medicine: This compound is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their inhibitory action against caix and their potential to reduce blood glucose , suggesting possible targets.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets to induce changes at the molecular level .
Biochemical Pathways
Similar compounds have shown efficacy in reducing blood glucose , suggesting that they may affect pathways related to glucose metabolism.
Pharmacokinetics
It’s known that the compound has a molecular weight of 13613 , which might influence its bioavailability.
Result of Action
Similar compounds have shown efficacy in reducing blood glucose , suggesting potential therapeutic applications in conditions such as diabetes and other metabolic disorders.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially influence its stability.
Análisis Bioquímico
Biochemical Properties
7-Fluoro-1H-pyrrolo[3,2-C]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes, such as fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The interaction with FGFRs is particularly important in cancer research, as abnormal activation of these receptors is associated with tumor growth. Additionally, 7-Fluoro-1H-pyrrolo[3,2-C]pyridine can bind to other proteins and influence their activity, further highlighting its biochemical significance.
Cellular Effects
The effects of 7-Fluoro-1H-pyrrolo[3,2-C]pyridine on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are mediated through its impact on cell signaling pathways, such as the FGFR signaling pathway, which plays a crucial role in regulating cell growth and survival. Furthermore, 7-Fluoro-1H-pyrrolo[3,2-C]pyridine can alter gene expression and cellular metabolism, contributing to its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 7-Fluoro-1H-pyrrolo[3,2-C]pyridine exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as FGFRs, inhibiting their activity and preventing downstream signaling . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, 7-Fluoro-1H-pyrrolo[3,2-C]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-1H-pyrrolo[3,2-C]pyridine have been observed to change over time. The compound is relatively stable under inert atmosphere and at temperatures between 2-8°C . Its degradation and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have shown that prolonged exposure to 7-Fluoro-1H-pyrrolo[3,2-C]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 7-Fluoro-1H-pyrrolo[3,2-C]pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a threshold for safe usage. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
7-Fluoro-1H-pyrrolo[3,2-C]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 7-Fluoro-1H-pyrrolo[3,2-C]pyridine is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific tissues, affecting its therapeutic efficacy. The compound’s ability to cross cell membranes and reach target sites is essential for its biological activity.
Subcellular Localization
The subcellular localization of 7-Fluoro-1H-pyrrolo[3,2-C]pyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect its activity and function, as the compound may interact with different biomolecules in various cellular environments. Understanding its subcellular distribution is important for elucidating its mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1H-pyrrolo[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit, followed by a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for 7-Fluoro-1H-pyrrolo[3,2-C]pyridine are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various substituted derivatives of 7-Fluoro-1H-pyrrolo[3,2-C]pyridine .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Fluoro-1H-pyrrolo[3,2-C]pyridine include other fluorinated pyrrolopyridines and pyrrolo[2,3-b]pyridine derivatives. These compounds share a similar fused ring structure but differ in the position and type of substituents.
Uniqueness
The uniqueness of 7-Fluoro-1H-pyrrolo[3,2-C]pyridine lies in its specific fluorine substitution, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in drug discovery and other applications .
Propiedades
IUPAC Name |
7-fluoro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTLFCZYNVBVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
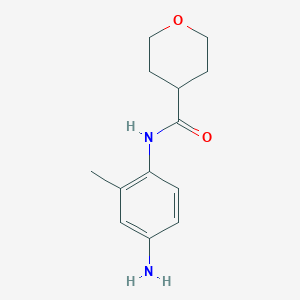
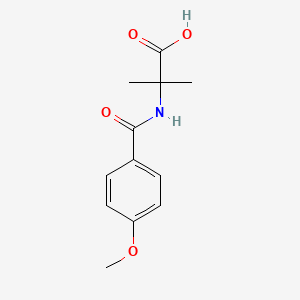
![N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1395160.png)

![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1395165.png)
